Structure Elucidation of 4-(4-Chlorophenyl)morpholine-2,6-dione: A Comprehensive Technical Guide
Structure Elucidation of 4-(4-Chlorophenyl)morpholine-2,6-dione: A Comprehensive Technical Guide
Executive Summary & Chemical Context
4-(4-Chlorophenyl)morpholine-2,6-dione is a highly reactive, cyclic anhydride featuring a morpholine core substituted with a para-chlorophenyl group at the nitrogen atom. Structurally related to widely utilized synthetic building blocks like1[1], this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, polydepsipeptides, and targeted therapeutic agents.
Because the morpholine-2,6-dione ring is highly susceptible to nucleophilic attack and hydrolysis, its structural elucidation requires strict adherence to anhydrous protocols. This guide provides a deep technical dive into the synthesis, isolation, and orthogonal spectroscopic validation of 4-(4-chlorophenyl)morpholine-2,6-dione, establishing a self-validating framework for researchers and drug development professionals.
Synthetic Pathway & Mechanistic Causality
The synthesis of N-aryl morpholine-2,6-diones typically proceeds via a two-step sequence starting from an aniline derivative. First, 4-chloroaniline is reacted with chloroacetic acid under basic conditions to yield the intermediate N-(4-chlorophenyl)iminodiacetic acid.
The critical second step involves the dehydration and cyclization of this diacid. 2[2]. Causality of Reagent Choice: Acetic anhydride drives the reaction forward by forming a mixed anhydride intermediate with one of the carboxylic acid arms. The adjacent carboxylic acid then executes an intramolecular nucleophilic acyl substitution, expelling acetic acid and closing the six-membered morpholine-2,6-dione ring. The continuous removal of acetic acid (via distillation or evaporation) shifts the thermodynamic equilibrium entirely toward the cyclic product.
Synthetic workflow for 4-(4-Chlorophenyl)morpholine-2,6-dione.
Spectroscopic Elucidation Strategy
To unequivocally confirm the structure, a multi-modal analytical approach is required. Each technique provides orthogonal data that cross-validates the molecular architecture.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is the most rapid diagnostic tool for confirming the successful cyclization of the diacid into the anhydride.
Causality in Spectral Output: Cyclic anhydrides exhibit two distinct carbonyl (C=O) stretching bands due to mechanical coupling through the bridging oxygen atom.3[3]. Crucially,4[4]. This intensity ratio is a self-validating marker that distinguishes the cyclic product from unreacted acyclic precursors.
Table 1: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |
| ~1800 | Weak | C=O Symmetric Stretch | In-phase carbonyl stretching of the 6-membered ring. |
| ~1760 | Strong | C=O Asymmetric Stretch | Out-of-phase stretching; dominant diagnostic band. |
| ~1490, 1590 | Medium | C=C Aromatic Stretch | Confirms the para-substituted phenyl ring. |
| ~1090 | Strong | C-O-C Asymmetric Stretch | Characteristic of the cyclic anhydride linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the carbon-hydrogen framework. Expert Insight: Because morpholine-2,6-diones are highly moisture-sensitive, obtaining spectra in ambient DMSO-d₆ often leads to rapid, progressive ring-opening back to the iminodiacetic acid. Strictly anhydrous CDCl₃ (filtered through basic alumina) or dry Acetone-d₆ must be used.
Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.24 | d (J = 9.0 Hz) | 2H | Ar-H (H-3', H-5', meta to N) |
| ¹H | 6.82 | d (J = 9.0 Hz) | 2H | Ar-H (H-2', H-6', ortho to N) |
| ¹H | 4.35 | s | 4H | Morpholine CH₂ (H-3, H-5) |
| ¹³C | 166.0 | s | - | C=O (C2, C6) |
| ¹³C | 145.0 | s | - | Ar-C (C1', ipso to N) |
| ¹³C | 129.5 | s | - | Ar-C (C3', C5') |
| ¹³C | 124.0 | s | - | Ar-C (C4', ipso to Cl) |
| ¹³C | 116.0 | s | - | Ar-C (C2', C6') |
| ¹³C | 50.5 | s | - | Morpholine CH₂ (C3, C5) |
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in positive mode yields the protonated molecular ion [M+H]⁺. The presence of the chlorine atom provides a built-in, self-validating isotopic signature: the ³⁵Cl and ³⁷Cl isotopes naturally occur in a ~3:1 ratio, resulting in a characteristic M / M+2 doublet.
During collision-induced dissociation (CID), cyclic anhydrides undergo characteristic neutral losses of carbon monoxide (28 Da) and carbon dioxide (44 Da), ultimately collapsing to the stable 4-chloroaniline cation.
Proposed ESI-HRMS fragmentation pathway highlighting characteristic neutral losses.
Table 3: HRMS (ESI+) Fragmentation Data
| m/z (Observed) | Isotope Ratio | Fragment Assignment | Neutral Loss |
| 226.0268 | 100% (³⁵Cl) | [M+H]⁺ | None (Parent Ion) |
| 228.0236 | ~32% (³⁷Cl) | [M+H+2]⁺ | None (Isotopologue) |
| 198.0310 | 100% (³⁵Cl) | [M+H - CO]⁺ | Carbon Monoxide (28 Da) |
| 182.0365 | 100% (³⁵Cl) | [M+H - CO₂]⁺ | Carbon Dioxide (44 Da) |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate self-validating quality control checks.
Protocol A: Synthesis of N-(4-Chlorophenyl)iminodiacetic acid
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Preparation: Dissolve chloroacetic acid (2.2 eq) in distilled water and carefully neutralize with 10M NaOH until pH reaches 7.0.
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Coupling: Add 4-chloroaniline (1.0 eq) to the solution. Heat the mixture to reflux (approx. 100 °C) for 4-6 hours.
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pH Maintenance (Self-Validation): As the reaction proceeds, HCl is generated. Monitor the pH continuously and add NaOH dropwise to maintain pH 7-8. The reaction is deemed complete when the pH stabilizes without further base addition.
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Isolation: Cool the mixture to 0 °C and acidify with concentrated HCl to pH 2. Filter the resulting white precipitate, wash with cold water, and dry thoroughly under vacuum to yield the diacid.
Protocol B: Dehydration to 4-(4-Chlorophenyl)morpholine-2,6-dione
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Cyclization: Suspend the dried N-(4-chlorophenyl)iminodiacetic acid in anhydrous acetic anhydride (5.0 eq).
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Heating: Stir the suspension at 100 °C under an inert nitrogen atmosphere for 2 hours. The solid will dissolve as the mixed anhydride forms, followed by the precipitation of the cyclic product.
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Concentration: Remove excess acetic anhydride and the acetic acid byproduct via vacuum distillation.
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Purification: Recrystallize the crude residue from a mixture of anhydrous ethyl acetate and hexanes.
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Validation Check: Run an FT-IR of the dried crystals. The complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the emergence of the strong 1760 cm⁻¹ asymmetric C=O band confirms total conversion.
Protocol C: Anhydrous NMR Acquisition
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Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use to strip trace D₂O and DCl.
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Blank Scan (Self-Validation): Acquire a ¹H NMR spectrum of the solvent alone. Ensure the water peak at δ 1.56 ppm is virtually absent.
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Sample Acquisition: Dissolve 15 mg of the anhydride in the prepared CDCl₃ and acquire the spectrum immediately to prevent in-tube hydrolysis.
References
- Source: nih.
- Source: nih.
- Source: spectroscopyonline.
- Source: kpi.
Sources
- 1. 4-Methylmorpholine-2,6-dione | C5H7NO3 | CID 14320324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. spectroscopyonline.com [spectroscopyonline.com]
